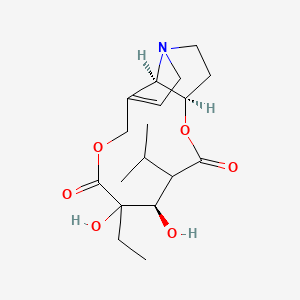
Othonnine
説明
Othonnine refers to a group of species within the genus Othonna, which is part of the Asteraceae family, specifically within the subtribe Othonnineae. A notable species within this group is Othonna cerarioides, which was recently described as a new species from Namaqualand, Northern Cape Province of South Africa. Othonna cerarioides is characterized as an erect shrub with rod-like stems and branches. It has spur-shoots with obovate-oblanceolate leaves clustered at the tips and bears up to nine disciform capitula per spur-shoot. This species is particularly unusual within its genus because some of the disc florets have bifid styles, which is atypical for the Othonnineae subtribe, where female-sterile disc florets usually have simple styles .
Synthesis Analysis
The synthesis of compounds from species within the Othonnine group, such as Senecio othonnae, involves the separation of chemical constituents using chromatographic techniques. For instance, during the study of Senecio othonnae, researchers isolated various compounds by employing a column of alumina and eluting with mixtures of ether and chloroform, followed by chloroform and mixtures of chloroform and ethanol. This process led to the isolation of a base with specific melting and picrate points, alongside other compounds like otosenine and floridanine .
Molecular Structure Analysis
The molecular structure of compounds isolated from Othonnine species, such as the base mentioned in the study of Senecio othonnae, is determined through physical properties like melting point and optical rotation. The base isolated from Senecio othonnae has a melting point of 111-112°C and an optical rotation of [U]D + 44.2 (c 1.42; chloroform). These properties help in identifying and characterizing the molecular structure of the compounds .
Chemical Reactions Analysis
The chemical reactions involving Othonnine species are not detailed in the provided papers. However, the process of isolating compounds typically involves reactions that separate different chemical constituents based on their reactivity and solubility in various solvents. The use of ether, chloroform, and ethanol in different ratios suggests that the compounds have varying affinities to these solvents, which is exploited to achieve separation .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds from Othonnine species can be inferred from their isolation methods. The base isolated from Senecio othonnae has a melting point of 111-112°C, indicating its thermal stability up to that temperature. The optical rotation value provides insight into the chiral nature of the compound. The use of different solvent mixtures for elution during chromatography suggests differences in polarity and solubility of the compounds within the species . The description of Othonna cerarioides provides additional physical characteristics of the plant, such as its erect shrub form and the morphology of its leaves and capitula .
科学的研究の応用
Otoacoustic Emissions in Cochlear Dysfunction
Quinine, a chemical compound related to Othonnine, has been studied for its effects on otoacoustic emissions (OAEs), which are crucial for understanding cochlear function and hearing loss. Quinine-induced changes in OAEs provide insights into cochlear dysfunction, particularly in the outer hair cells, and have implications for the study of hearing loss and auditory system disorders (Berninger, 2000).
Advancements in Blood Cell Research
Although not directly linked to Othonnine, the advancement in the study of blood cells using optical tweezers (OT) offers a parallel in scientific research applications. OTs enable noninvasive manipulation and study of the mechanical properties of cells, which can be vital in understanding diseases and developing medical diagnostics (Avsievich et al., 2020).
Role in Epidermal Physiology
Research into the influence of cholinergic and anticholinergic drugs on epidermal physiology, while not directly related to Othonnine, sheds light on how similar compounds might interact with skin cells. These studies help understand skin diseases and the development of dermatological treatments (Kurzen et al., 2006).
Freshwater Mollusc Research
Research funded by the Hungarian Scientific Research Fund under OTKA highlights the broader scope of scientific research and its applications. While this study focuses on mollusc assemblages, it underscores the diversity of research areas where compounds like Othonnine could potentially be applied (Bódis et al., 2016).
Understanding Cochlear Ototoxicity
Quinine, closely related to Othonnine, is used to study ototoxicity in the cochlea. This research is vital for understanding drug-induced hearing loss and developing safer pharmacological treatments (Berninger et al., 1995).
Ochratoxin A-Mediated DNA and Protein Damage
While not directly related to Othonnine, research on Ochratoxin A (OTA) and its impact on DNA and protein damage via nitrosative and oxidative stresses can provide insights into how related compounds may interact with cellular components. Such research is crucial for understanding and preventing toxin-induced diseases (Cavin et al., 2009).
Oxytocin and Vasopressin in Human Social Behavior
Research into oxytocin (OT) and arginine vasopressin (AVP) in the regulation of social behavior, while not directly related to Othonnine, illustrates the potential for other compounds to influence neurobehavioral processes. Such research has implications for understanding social disorders and developing new treatments (Heinrichs et al., 2009).
Role in Ototoxic Hearing Loss
Quinine's role in ototoxic hearing loss provides a model for studying the impact of similar compounds on auditory functions. This research is crucial for understanding the side effects of certain drugs and for developing safer pharmaceuticals (Nielsen-Abbring et al., 1990).
Chemopreventative Natural Products and Repair Protein Expression
Studies on the effects of natural products and prodrugs on the expression of repair proteins like MGMT in human lymphocytes and tumor cell lines, while not directly related to Othonnine, demonstrate how various compounds can influence DNA repair mechanisms. This research is important for developing cancer prevention and treatment strategies (Niture et al., 2006).
Botanical Classification and Description of Othonna Species
The botanical study of Othonna cerarioides, a species within the genus related to Othonnine, provides critical information for the classification and understanding of plant species. This research contributes to the broader field of botany and plant sciences (Magoswana et al., 2020).
特性
IUPAC Name |
(1R,5R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13?,14-,15-,18?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXHCOARFTKGZ-PGJZFTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1([C@@H](C(C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923005 | |
| Record name | 5-Ethyl-4,5-dihydroxy-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Othonnine | |
CAS RN |
119565-25-2 | |
| Record name | Othonnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119565252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-4,5-dihydroxy-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)


![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)
![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)





![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)